2,4-Dichlorophenol-d3
Overview
Description
2,4-Dichloro-3,5,6-trideuteriophenol is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is a derivative of 2,4-dichlorophenol, where the hydrogen atoms at positions 3, 5, and 6 on the benzene ring are replaced with deuterium. It is used primarily in scientific research as a stable isotope-labeled compound for various analytical and experimental purposes .
Mechanism of Action
Target of Action
It’s known that dichlorophenols are often used as precursors in the synthesis of herbicides , suggesting that their targets could be enzymes or proteins essential for plant growth.
Mode of Action
It’s known that 2,4-d, a compound synthesized from dichlorophenols, acts as a selective, systemic herbicide . It’s plausible that 2,4-Dichlorophenol-3,5,6-d3 might interact with its targets in a similar way, disrupting normal cellular functions and leading to the death of the target organisms.
Biochemical Pathways
Given its use in the synthesis of herbicides , it’s likely that it affects pathways related to plant growth and development.
Result of Action
Given its use in the synthesis of herbicides , it’s likely that its action results in the disruption of normal cellular functions, leading to the death of the target organisms.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dichlorophenol-3,5,6-d3 are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 209-210 °C (lit.) and a melting point of 42-43 °C (lit.) .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-3,5,6-trideuteriophenol typically involves the deuteration of 2,4-dichlorophenol. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 2,4-dichloro-3,5,6-trideuteriophenol follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques, such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5,6-trideuteriophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or deuterated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated or deuterated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,4-Dichloro-3,5,6-trideuteriophenol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation of compounds.
Environmental Studies: Employed in tracing the fate and transport of chlorinated phenols in environmental samples.
Pharmaceutical Research: Utilized in the study of metabolic pathways and drug metabolism by tracking the deuterium-labeled compound in biological systems.
Industrial Applications: Used in the synthesis of other deuterated compounds and as a reference material for quality control in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: The non-deuterated parent compound, commonly used in various industrial applications.
2,4-Dichloro-3,5-dimethylphenol: Another chlorinated phenol with different substituents on the benzene ring.
2,4-Dichloro-3,5,6-trihydroxyphenol: A hydroxylated derivative with different functional groups.
Uniqueness
2,4-Dichloro-3,5,6-trideuteriophenol is unique due to its stable isotope labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms allows for precise tracking and quantification in complex mixtures, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,4-dichloro-3,5,6-trideuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-74-7 | |
Record name | Phen-2,3,5-d3-ol, 4,6-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenol-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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